Sarpogrelate-d3 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sarpogrelate-d3 (hydrochloride) is a deuterated form of sarpogrelate hydrochloride, a selective serotonin receptor antagonist. This compound is primarily used as an internal standard for the quantification of sarpogrelate in various analytical applications. Sarpogrelate itself is known for its role in inhibiting serotonin-induced platelet aggregation, making it valuable in the treatment of cardiovascular diseases such as atherosclerosis, coronary artery disease, and peripheral arterial disease .

Preparation Methods

The synthesis of sarpogrelate-d3 (hydrochloride) involves several key steps:

Alkali Dissociation: The process begins with the alkali dissociation of 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol hydrochloride.

Reaction with Succinic Anhydride: The dissociated compound is then reacted with succinic anhydride to form an ester.

Acidification: The ester is subsequently acidified to yield a crude product of sarpogrelate hydrochloride.

Purification: The crude product is purified using butanone as a recrystallization solvent, resulting in high-purity sarpogrelate hydrochloride.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Sarpogrelate-d3 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Sarpogrelate-d3 (hydrochloride) has a wide range of scientific research applications:

Chemistry: It is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of sarpogrelate.

Biology: It is used in studies investigating the role of serotonin receptors in various biological processes.

Medicine: Sarpogrelate is used in the treatment of cardiovascular diseases by inhibiting serotonin-induced platelet aggregation.

Industry: It is used in the development of pharmaceuticals targeting serotonin receptors.

Mechanism of Action

Sarpogrelate-d3 (hydrochloride) exerts its effects by antagonizing serotonin receptors, specifically the 5-HT2A and 5-HT2B receptors. By blocking these receptors, it inhibits serotonin-induced platelet aggregation, thereby reducing the risk of thrombus formation. This mechanism is particularly beneficial in the treatment of cardiovascular diseases .

Comparison with Similar Compounds

Sarpogrelate-d3 (hydrochloride) can be compared with other serotonin receptor antagonists such as:

Cinanserin: Another serotonin receptor antagonist used in similar applications.

Naftidrofuryl: A compound used to treat peripheral vascular diseases by improving blood flow.

What sets sarpogrelate-d3 (hydrochloride) apart is its deuterated form, which provides enhanced stability and allows for more accurate quantification in analytical applications .

Biological Activity

Sarpogrelate-d3 (hydrochloride) is a stable isotope-labeled derivative of sarpogrelate, primarily utilized in research settings as an internal standard for the quantification of sarpogrelate in analytical chemistry. Its unique isotopic labeling allows for precise differentiation from non-labeled compounds during analytical procedures, particularly in gas chromatography and liquid chromatography coupled with mass spectrometry (GC-MS and LC-MS) . This article delves into the biological activity of Sarpogrelate-d3, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

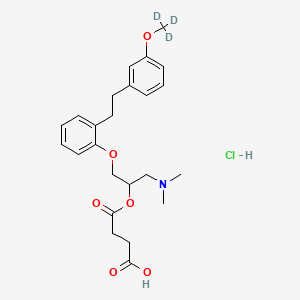

Sarpogrelate-d3 has the following chemical structure:

- Chemical Formula : C24H32ClNO6

- CAS Number : 2934185-00-7

- Molecular Structure : 4-((1-(dimethylamino)-3-(2-(3-(methoxy-d3)phenethyl-d3)phenoxy)propan-2-yl)oxy)-4-oxobutanoic acid, hydrochloride

The compound functions primarily as a selective antagonist of serotonin receptors, specifically targeting the 5-HT2A, 5-HT2B, and 5-HT2C receptors. The reported pKis for these receptors are 8.52, 6.57, and 7.43 respectively .

Sarpogrelate-d3 exhibits its biological activity through the antagonism of serotonin receptors. By blocking these receptors, it plays a crucial role in modulating serotonin-related physiological processes. This includes:

- Inhibition of Platelet Aggregation : Sarpogrelate-d3 reduces platelet aggregation by antagonizing serotonin's action on platelets, which is significant in preventing thrombus formation.

- Vasodilation : The compound induces vasodilation through its effects on vascular smooth muscle cells mediated by serotonin receptor antagonism.

- Reduction of Inflammatory Markers : Research indicates that sarpogrelate can decrease levels of pro-inflammatory cytokines such as hsCRP and IL-6 .

Efficacy in Peripheral Arterial Disease (PAD)

A meta-analysis involving multiple randomized controlled trials (RCTs) assessed the efficacy of sarpogrelate hydrochloride (the non-isotopic form) in patients with PAD. Key findings include:

| Outcome Measure | Sarpogrelate Group | Control Group | Statistical Significance |

|---|---|---|---|

| Ankle-Brachial Index (ABI) | Improved | Baseline | SMD = 0.05 (95% CI 0.20 to 0.74, P = .0005) |

| Dorsalis Pedis Artery Blood Flow | Increased | Baseline | MD = 0.16 (95% CI 0.09 to 0.23, P < .001) |

| Pain-Free Walking Distance (PFWD) | Increased | Baseline | MD = 201.86 (95% CI 9.34 to 394.38, P = .04) |

| hsCRP | Decreased | Baseline | MD = -0.57 (95% CI -1.12 to -0.02, P = .04) |

| IL-6 | Decreased | Baseline | MD = -1.48 (95% CI -2.56 to -0.392, P = .008) |

These results indicate that sarpogrelate significantly improves key indicators of vascular health in PAD patients while demonstrating good tolerability without serious adverse events .

Case Studies

Several studies have documented the effects of sarpogrelate hydrochloride in clinical settings:

- Study on Neuropathic Pain : A randomized clinical trial evaluated the effects of sarpogrelate on patients with post-herpetic neuralgia and reflex sympathetic dystrophy, reporting no significant side effects and highlighting its therapeutic potential .

- Atherosclerotic Obliterans : Another prospective study indicated that sarpogrelate effectively improved symptoms in patients suffering from atherosclerotic obliterans without notable adverse reactions .

Properties

Molecular Formula |

C24H32ClNO6 |

|---|---|

Molecular Weight |

469.0 g/mol |

IUPAC Name |

4-[1-(dimethylamino)-3-[2-[2-[3-(trideuteriomethoxy)phenyl]ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |

InChI |

InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H/i3D3; |

InChI Key |

POQBIDFFYCYHOB-FJCVKDQNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1)CCC2=CC=CC=C2OCC(CN(C)C)OC(=O)CCC(=O)O.Cl |

Canonical SMILES |

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.